molecular formula C5H6F2O3 B2407167 3-(Difluoromethyl)oxetane-3-carboxylic acid CAS No. 1782290-73-6

3-(Difluoromethyl)oxetane-3-carboxylic acid

Cat. No. B2407167
CAS RN: 1782290-73-6
M. Wt: 152.097
InChI Key: YUTDROUNLNBTML-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)oxetane-3-carboxylic acid” is a chemical compound with the molecular formula C5H6F2O3 . It has a molecular weight of 152.1 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6F2O3/c6-3(7)5(4(8)9)1-10-2-5/h3H,1-2H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the retrieved sources.

Scientific Research Applications

Bioisosteric Potential

  • Oxetane rings, including derivatives such as 3-(Difluoromethyl)oxetane-3-carboxylic acid, are considered promising bioisosteres of the carboxylic acid functional group. Research by Lassalas et al. (2017) indicated that oxetan-3-ol may serve as a potential surrogate for this functional group, offering new avenues for drug design and synthesis (Lassalas et al., 2017).

Scaffold Synthesis

  • The molecule has applications in the synthesis of complex organic compounds. Barker et al. (2001) demonstrated the synthesis of cis- and trans-3-azido-oxetane-2-carboxylates, highlighting the molecule's potential as a scaffold for incorporating oxetane-β-amino acids into oligomers (Barker et al., 2001).

Synthesis of 3,3-Disubstituted Oxetanes

  • Beasley et al. (2012) explored the synthesis of 3,3-disubstituted oxetanes through Passerini reactions, offering insights into the molecule's role in creating structurally diverse oxetanes (Beasley et al., 2012).

Applications in Drug Discovery

  • Research also points to its utility in drug discovery. Hamzik and Brubaker (2010) described how the oxetane ring, as found in this compound, can serve as a bioisostere for the geminal dimethyl and carbonyl groups, aiding the development of diverse 3-aminooxetanes (Hamzik & Brubaker, 2010).

Polymeric Applications

  • In polymeric applications, Li et al. (2014) synthesized 3-Difluoroaminomethyl-3-methyl Oxetane, a variant of the molecule, for use in energetic binders in solid propellants and polymer bonded explosives (Li et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(difluoromethyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-3(7)5(4(8)9)1-10-2-5/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTDROUNLNBTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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